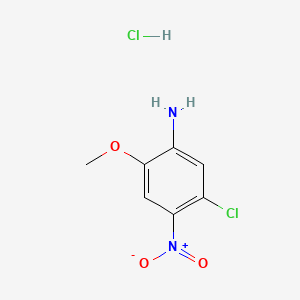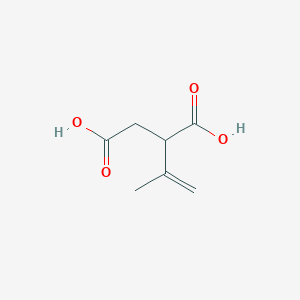![molecular formula C17H20N2O6 B15317394 [2-(1-Adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate](/img/structure/B15317394.png)
[2-(1-Adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is a complex organic compound that combines the structural features of adamantane and nitrofuran Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while nitrofuran is a class of compounds known for their antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate typically involves the following steps:
Formation of Adamantane Derivative: The adamantane framework is constructed through total synthesis or ring expansion/contraction reactions of corresponding adamantane homologues.
Carbamoylation: The adamantane derivative is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Coupling with Nitrofuran: The final step involves coupling the carbamoylated adamantane with 5-nitrofuran-2-carboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form corresponding nitroso or nitro derivatives.
Reduction: The nitrofuran ring can be reduced to form amine derivatives.
Substitution: The adamantane framework can undergo substitution reactions, particularly at the bridgehead positions, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the adamantane framework.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the adamantane framework.
Scientific Research Applications
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties due to the nitrofuran moiety.
Medicine: Investigated for its potential use as an antibiotic or antiviral agent.
Mechanism of Action
The mechanism of action of [(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate involves the activation of the nitrofuran moiety. In bacterial cells, nitrofuran compounds are activated via reduction by nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . The adamantane framework may enhance the stability and delivery of the compound to the target site.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds such as 1,3-dehydroadamantane and other substituted adamantanes.
Nitrofuran Derivatives: Compounds like nitrofurantoin and nitrofurazone.
Uniqueness
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is unique due to the combination of the adamantane and nitrofuran moieties, which may confer enhanced stability, bioavailability, and antimicrobial activity compared to other similar compounds.
Properties
Molecular Formula |
C17H20N2O6 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
[2-(1-adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C17H20N2O6/c20-14(9-24-16(21)13-1-2-15(25-13)19(22)23)18-17-6-10-3-11(7-17)5-12(4-10)8-17/h1-2,10-12H,3-9H2,(H,18,20) |
InChI Key |
NZZSASYPSJNFGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)COC(=O)C4=CC=C(O4)[N+](=O)[O-] |
solubility |
>52.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


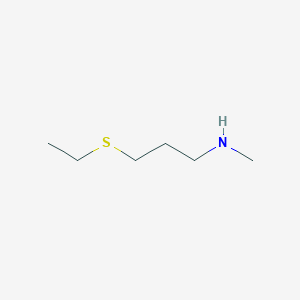
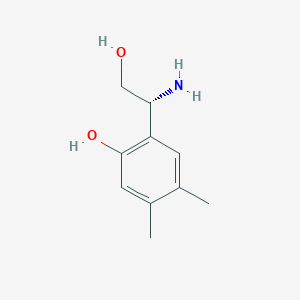
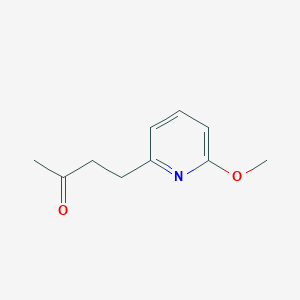
![3-isocyanato-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15317326.png)
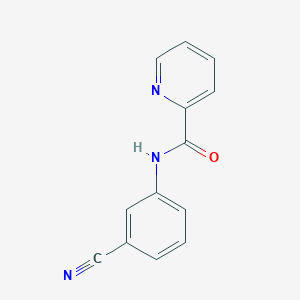
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)
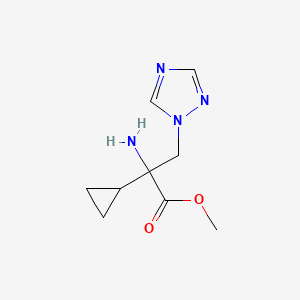
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15317352.png)
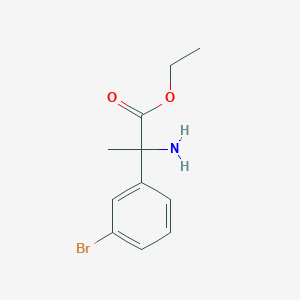
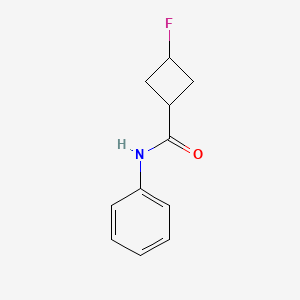
![5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B15317373.png)
